molecular formula C43H47FN8O11 B14080474 GGFG-amide-glycol-amide-Exatecan

GGFG-amide-glycol-amide-Exatecan

Cat. No.: B14080474
M. Wt: 870.9 g/mol
InChI Key: MEANSBFOEJBQOJ-BMANKKTJSA-N
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Description

GGFG-amide-glycol-amide-Exatecan is a derivative of Exatecan, a potent topoisomerase I inhibitor. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. This compound is known for its high efficacy and specificity in targeting cancer cells, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

GGFG-amide-glycol-amide-Exatecan is synthesized through a series of chemical reactions involving Exatecan as the starting material. The synthesis involves the attachment of GGFG (a tetrapeptide) and glycol-amide moieties to Exatecan. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween-80 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GGFG-amide-glycol-amide-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in ADCs .

Scientific Research Applications

GGFG-amide-glycol-amide-Exatecan has a wide range of scientific research applications:

Mechanism of Action

GGFG-amide-glycol-amide-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage. This leads to the apoptosis of cancer cells. The GGFG tetrapeptide ensures the stability and specificity of the compound, allowing it to target cancer cells effectively .

Comparison with Similar Compounds

Similar Compounds

    Exatecan: The parent compound, also a topoisomerase I inhibitor.

    Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.

    Topotecan: A similar compound with a different structure but similar mechanism of action.

Uniqueness

GGFG-amide-glycol-amide-Exatecan is unique due to its enhanced stability and specificity provided by the GGFG tetrapeptide. This makes it more effective in targeting cancer cells compared to its parent compound, Exatecan, and other similar topoisomerase I inhibitors.

Properties

Molecular Formula

C43H47FN8O11

Molecular Weight

870.9 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C43H47FN8O11/c1-3-43(60)27-14-32-38-25(19-52(32)40(57)26(27)20-63-41(43)58)37-29(10-9-24-22(2)28(44)15-30(50-38)36(24)37)51-42(59)62-12-11-61-21-48-34(54)17-47-39(56)31(13-23-7-5-4-6-8-23)49-35(55)18-46-33(53)16-45/h4-8,14-15,29,31,60H,3,9-13,16-21,45H2,1-2H3,(H,46,53)(H,47,56)(H,48,54)(H,49,55)(H,51,59)/t29-,31-,43-/m0/s1

InChI Key

MEANSBFOEJBQOJ-BMANKKTJSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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